![molecular formula C8H7ClN2O4 B2975639 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid CAS No. 66367-04-2](/img/structure/B2975639.png)

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

説明

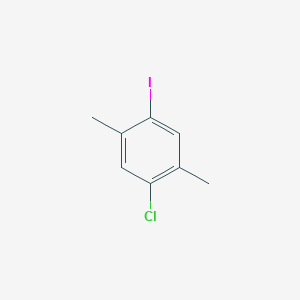

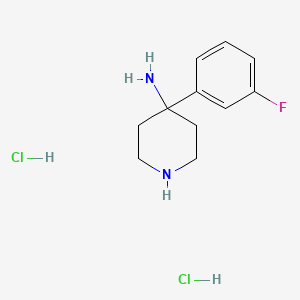

“2-[(4-Chloro-2-nitrophenyl)amino]acetic acid” is an organic compound with the molecular formula C8H7ClN2O4 . It is a derivative of acetic acid where the methane group is linked to a 4-Chloro-2-nitrophenyl amino group .

Molecular Structure Analysis

The molecular structure of “2-[(4-Chloro-2-nitrophenyl)amino]acetic acid” consists of a benzene ring with a carbon bearing a nitro group . The exact structure can be determined using spectroanalytical data such as NMR and IR .科学的研究の応用

Neurology Research

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is utilized in neurology research, particularly as a chemical standard in the study of neurotransmission and neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington’s. It’s also used in the exploration of nociception, which is the sensory nervous system’s response to certain harmful or potentially harmful stimuli .

Pain and Inflammation

This compound serves as a reference standard in the development of treatments for pain and inflammation. Its role in the modulation of dopamine receptors makes it a valuable compound in the study of conditions associated with chronic pain and inflammatory responses .

Organic Synthesis

In the field of organic synthesis, 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is used as a precursor for many heterocycles. Its complete reduction yields anilines, which are crucial intermediates in the synthesis of various biologically active molecules, including lactams .

Herbicide Development

The compound has been used as an herbicide, exploiting its nitrophenyl functional group to interfere with plant growth. This application is particularly relevant in agricultural research where the development of new herbicides is crucial .

Protecting Group for Alcohols

In synthetic chemistry, 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid can act as a protecting group for primary alcohols during complex reaction sequences. This allows for selective reactions to occur on other functional groups without affecting the protected alcohol .

Anticancer Research

There is ongoing research into the anticancer properties of derivatives of this compound. For instance, it has been used in the synthesis of molecules for screening against estrogen receptor-positive human breast adenocarcinoma, comparing its efficacy to standard drugs like 5-fluorouracil .

Analytical Standards

The compound is also important as an analytical standard in various chemical assays. For example, it has been used as an internal standard in the determination of solubilizers in pharmaceutical formulations .

特性

IUPAC Name |

2-(4-chloro-2-nitroanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c9-5-1-2-6(10-4-8(12)13)7(3-5)11(14)15/h1-3,10H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIXZTSSBNLOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trichloro-1-{4-[4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2975557.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B2975558.png)

![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2975571.png)

![3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B2975572.png)

![3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2975573.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2975576.png)

![1-(5-(4-Fluorophenyl)furan-2-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2975577.png)